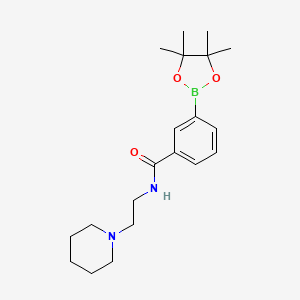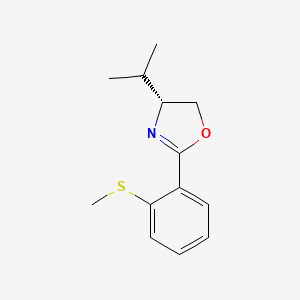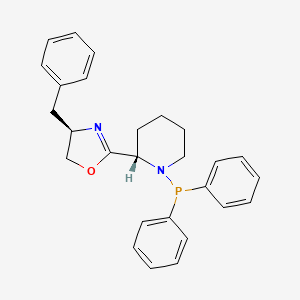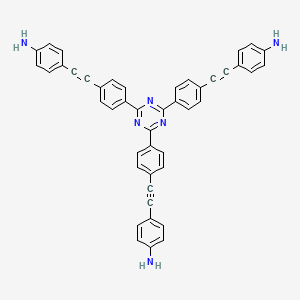
4,4',4''-(((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))trianiline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4',4''-(((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))trianiline is a complex organic compound characterized by its triazine core and multiple phenyl and ethynyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the stepwise construction of the triazine core followed by the attachment of phenyl and ethynyl groups. The reaction conditions often require the use of strong bases or acids, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions often involve halogenating agents like bromine (Br₂) or iodine (I₂).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including polymers and dendrimers.
Biology: Its derivatives may serve as probes or inhibitors in biochemical studies.
Medicine: Potential use in drug design and development, particularly in targeting specific biological pathways.
Industry: Applications in materials science, such as the development of advanced coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, inhibiting or activating specific pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
4,4',4''-(((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))tribenzoic acid: This compound is structurally similar but contains carboxylic acid groups instead of ethynyl groups.
4,4',4''-(((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))tris(ethane-2,1-diyl))trianiline: This compound has ethane groups instead of ethynyl groups, leading to different chemical properties.
Properties
IUPAC Name |
4-[2-[4-[4,6-bis[4-[2-(4-aminophenyl)ethynyl]phenyl]-1,3,5-triazin-2-yl]phenyl]ethynyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H30N6/c46-40-25-13-34(14-26-40)4-1-31-7-19-37(20-8-31)43-49-44(38-21-9-32(10-22-38)2-5-35-15-27-41(47)28-16-35)51-45(50-43)39-23-11-33(12-24-39)3-6-36-17-29-42(48)30-18-36/h7-30H,46-48H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXFNRMGDRODMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)N)C3=NC(=NC(=N3)C4=CC=C(C=C4)C#CC5=CC=C(C=C5)N)C6=CC=C(C=C6)C#CC7=CC=C(C=C7)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H30N6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
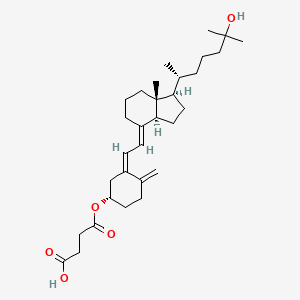
![(S)-1-(2-(2-Aminoethoxy)-5-chloropyridin-3-yl)-3-(2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidin-6-yl)urea hydrochloride](/img/structure/B8227569.png)
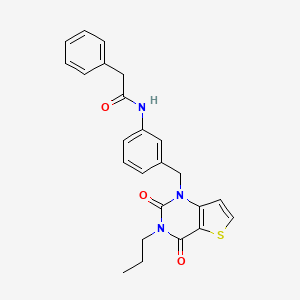
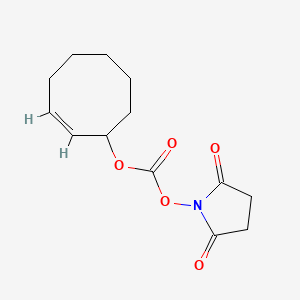
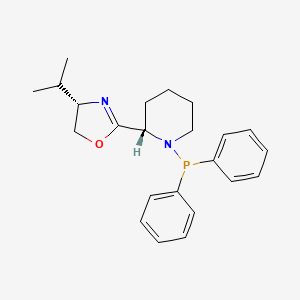
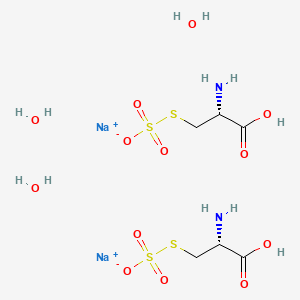
![5-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]benzene-1,3-dicarboxylic acid](/img/structure/B8227620.png)

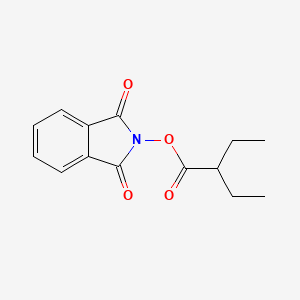
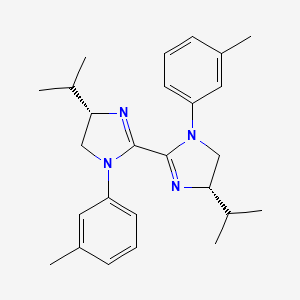
![5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalaldehyde](/img/structure/B8227650.png)
